2-oxo-3-(2-oxopropyl)-1-propyl-2,3-dihydro-1H-indol-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-3-(2-oxopropyl)-1-propyl-2,3-dihydro-1H-indol-3-yl acetate is a complex organic compound with a unique structure that includes an indole ring, a propyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-3-(2-oxopropyl)-1-propyl-2,3-dihydro-1H-indol-3-yl acetate typically involves multi-step reactions starting from commercially available chemicals. One efficient method involves the use of a novel catalyst, such as Cu@Py-Oxa@SPION, which allows for high isolated yields under mild reaction conditions in a green solvent . The synthesis is performed in four steps, ensuring the formation of the desired product with high efficiency.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and environmental sustainability. The use of continuous flow reactors and advanced catalytic systems could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-oxo-3-(2-oxopropyl)-1-propyl-2,3-dihydro-1H-indol-3-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced.
Scientific Research Applications
2-oxo-3-(2-oxopropyl)-1-propyl-2,3-dihydro-1H-indol-3-yl acetate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-oxo-3-(2-oxopropyl)-1-propyl-2,3-dihydro-1H-indol-3-yl acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-alkyl-2-(4-(2-oxopropyl)-1H-1,2,3-triazol-1-yl)alkylthio)-2,3-dihydroquinazolin-4(1H)-one: This compound shares structural similarities with 2-oxo-3-(2-oxopropyl)-1-propyl-2,3-dihydro-1H-indol-3-yl acetate, particularly in the presence of an indole ring and an oxopropyl group.
Dialkyl (2-oxo-3,3,3-trifluoropropyl)phosphonates: These compounds also contain oxopropyl groups and are used in similar synthetic applications.
Uniqueness
What sets this compound apart is its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-oxo-3-(2-oxopropyl)-1-propylindol-3-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-4-9-17-14-8-6-5-7-13(14)16(15(17)20,10-11(2)18)21-12(3)19/h5-8H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJABEHIGAEXLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.